molecular formula C22H24N4O5 B2886831 1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 627473-74-9

1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2886831
CAS RN: 627473-74-9
M. Wt: 424.457
InChI Key: MFTBFBGGXBLOTD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a diethylamino group, a hydroxy group, an isonicotinoyl group, a nitrophenyl group, and a pyrrolone group . These groups are common in many organic compounds and can confer a variety of properties to the molecule.


Chemical Reactions Analysis

The compound’s reactivity would likely depend on its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and boiling point would depend on the compound’s structure . The presence of polar groups like the hydroxy group could increase solubility in polar solvents.

Scientific Research Applications

Neuroprotective Agent Research

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical area of research for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Pyrimidine derivatives, which share a similar structural motif with our compound, have shown promising results in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Activity

Related to its neuroprotective properties, the compound has also been studied for its anti-neuroinflammatory activity . Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. Compounds that can inhibit key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) are valuable for mitigating these effects .

Pharmacological Applications

In pharmacology, the compound’s structure suggests it could be useful in the synthesis of novel drugs. Its pyrrol-2-one base is a common feature in many pharmacologically active molecules, indicating potential applications in drug design and development .

Chemical Synthesis and Catalysis

The nitro group present in the compound makes it a candidate for use in chemical synthesis and catalysis . Nitro compounds are often used as precursors in the synthesis of amines, which are building blocks for many pharmaceuticals and fine chemicals .

Biological Probes and Markers

Due to its distinctive structural features, this compound could serve as a biological probe or marker . It could be used to tag or label specific proteins or cells, aiding in the study of biological processes and pathways .

QSAR and Read-Across Applications

Lastly, the compound’s well-defined structure makes it suitable for Quantitative Structure-Activity Relationship (QSAR) and read-across studies. These are computational methods used to predict the properties and activities of untested chemicals based on their similarity to known compounds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets in the body .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity if it’s intended to be used as a drug .

properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-3-24(4-2)13-14-25-19(15-5-7-17(8-6-15)26(30)31)18(21(28)22(25)29)20(27)16-9-11-23-12-10-16/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZFBCRYDGWACE-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

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